

An In-Depth Guide to the Spectroscopic Characterization of 5,5'-Methylenedisalicylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,5'-Methylenedisalicylic acid**

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Introduction

5,5'-Methylenedisalicylic acid (MDSA), a molecule synthesized from salicylic acid and formaldehyde, serves as a crucial building block in the development of more complex chemical entities, including polymers and pharmaceutical agents.^{[1][2]} Its structure, featuring two salicylic acid units linked by a methylene bridge, provides a unique scaffold with distinct chemical properties stemming from its phenolic and carboxylic acid functionalities.^[3] Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of **5,5'-Methylenedisalicylic acid**, ensuring its identity and purity.

Molecular Structure and Spectroscopic Correlation

The inherent symmetry of **5,5'-Methylenedisalicylic acid** is a key feature that simplifies its spectroscopic analysis. The molecule possesses a C2 axis of symmetry through the central methylene bridge, which means that the two salicylic acid moieties are chemically equivalent. This equivalence significantly reduces the number of unique signals observed in its NMR spectra, providing a clear diagnostic fingerprint.

Below is the chemical structure with standardized atom numbering for consistent spectral assignment throughout this guide.

Caption: Structure of **5,5'-Methylenedisalicylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^[4] For MDSA, the analysis is typically performed in a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆), which can effectively dissolve the compound and allow for the observation of exchangeable protons (from -OH and -COOH groups).

¹H NMR Spectroscopy

The ¹H NMR spectrum of MDSA is expected to show five distinct signals due to the molecule's symmetry.

Table 1: Expected ¹H NMR Spectral Data for **5,5'-Methylenedisalicylic acid** in DMSO-d₆

Signal Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H-3/H-3'	~ 7.8 ppm	Doublet (d)	2H
Aromatic H-4/H-4'	~ 7.5 ppm	Doublet of Doublets (dd)	2H
Aromatic H-6/H-6'	~ 6.9 ppm	Doublet (d)	2H
Methylene -CH ₂ -	~ 3.8 ppm	Singlet (s)	2H
Phenolic -OH & Carboxylic -COOH	10 - 13 ppm	Broad Singlet (br s)	4H

Causality Behind Assignments:

- **Aromatic Protons:** The protons on the benzene rings appear in the characteristic aromatic region (6.5-8.0 ppm). The specific shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The proton ortho to

the carboxyl group (H-6/H-6') is typically the most upfield due to shielding effects, while the proton ortho to the hydroxyl group and meta to the methylene bridge (H-3/H-3') is further downfield.

- Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its position around 3.8 ppm is characteristic of a methylene group flanked by two aromatic rings.
- Acidic Protons (-OH, -COOH): The phenolic and carboxylic acid protons are acidic and exchangeable. They typically appear as a single broad peak at a very downfield chemical shift in DMSO-d₆. Their broadness is a result of chemical exchange and hydrogen bonding with the solvent.

¹³C NMR Spectroscopy

Due to molecular symmetry, the ¹³C NMR spectrum is expected to show eight distinct signals for the 15 carbon atoms.

Table 2: Expected ¹³C NMR Spectral Data for **5,5'-Methylenedisalicylic acid** in DMSO-d₆

Signal Assignment	Expected Chemical Shift (δ , ppm)
Carboxylic Carbon (-COOH)	~ 172 ppm
Phenolic Carbon (C-OH)	~ 159 ppm
Aromatic C-H (C-3/C-3')	~ 133 ppm
Aromatic C-H (C-4/C-4')	~ 130 ppm
Aromatic Quaternary (C-CH ₂)	~ 128 ppm
Aromatic Quaternary (C-COOH)	~ 118 ppm
Aromatic C-H (C-6/C-6')	~ 116 ppm
Methylene Carbon (-CH ₂ -)	~ 39 ppm

Causality Behind Assignments:

- The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (~172 ppm).
- The carbon atom directly attached to the phenolic oxygen (C-OH) is also significantly deshielded and appears around 159 ppm.
- The remaining aromatic carbons appear between 115-135 ppm, with their precise shifts determined by the attached functional groups and their position on the ring.
- The aliphatic methylene bridge carbon is the most shielded, appearing furthest upfield (~39 ppm), consistent with a typical sp^3 -hybridized carbon. A literature search points to a ^{13}C NMR spectrum of MDSA in DMSO-D6 being reported, confirming these general assignments.^[5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of dry **5,5'-Methylenedisalicylic acid**.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the 1H NMR spectrum.
- Homogenization: Gently warm and vortex the tube to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.
- Data Acquisition: Acquire 1H , ^{13}C , and optionally 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).^{[6][7]} Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, especially for the less sensitive ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for 1H ; δ = 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[4]

Table 3: Key IR Absorption Bands for **5,5'-Methylenedisalicylic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3200 - 2500	O-H Stretch	Carboxylic Acid (H-bonded)	Strong, Very Broad
~ 3200	O-H Stretch	Phenolic Hydroxyl	Strong, Broad
~ 1670	C=O Stretch	Carboxylic Acid (Aryl)	Strong, Sharp
~ 1610 & 1480	C=C Stretch	Aromatic Ring	Medium-Strong
~ 1250	C-O Stretch	Aryl-O (Phenol & Acid)	Strong
~ 850 - 800	C-H Bend	Aromatic (Out-of-plane)	Strong

Interpretation of Key Peaks:

- O-H Stretching Region: The most prominent feature is the extremely broad absorption from 3200 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[8][9] Overlapping this region is the O-H stretch of the phenolic group.
- C=O Stretching: A strong, sharp peak around 1670 cm⁻¹ is the unambiguous signature of the carbonyl group in the carboxylic acid. Its position is typical for an aromatic carboxylic acid.
- Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions, including the C=C stretches of the aromatic rings and the strong C-O stretching vibrations from both the phenol and carboxylic acid groups. The specific pattern of C-H out-of-plane bending can provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: KBr Pellet Method for FTIR

The KBr pellet method is a standard technique for analyzing solid samples.[\[6\]](#) Its success hinges on minimizing moisture contamination, as water has strong IR absorptions that can obscure the sample spectrum.[\[6\]](#)

- Material Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.
- Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of **5,5'-Methylenedisalicylic acid** to a very fine powder.
- Mixing: Add ~100-200 mg of the dry KBr to the mortar. Gently but thoroughly mix and grind the sample and KBr until the mixture is homogeneous and has the consistency of fine flour.
- Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This causes the KBr to "cold-flow" and form a solid disc.
- Analysis: Carefully remove the resulting thin, transparent, or translucent pellet from the die and place it in the spectrometer's sample holder.
- Background Collection: Before analyzing the sample, acquire a background spectrum using a "blank" pellet made of pure KBr from the same batch. This allows the instrument to subtract absorptions from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr itself.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile molecules like MDSA, as it typically keeps the molecule intact.

Expected Mass Spectrum Data (ESI, Negative Ion Mode):

- Molecular Ion Peak: In negative ion mode, the primary ion observed would be the deprotonated molecule, [M-H]⁻.
 - Calculated m/z: 287.0561

- Molecular Formula: $C_{15}H_{11}O_6^-$
- Key Fragment Ions: While ESI is a soft technique, some fragmentation can be induced. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO_2).
- $[M-H - CO_2]^-$: Loss of a carboxyl group as CO_2 (44 Da) from the molecular ion. This would result in a significant peak at m/z 243.0660.
- $[M-H - 2CO_2]^-$: Subsequent loss of the second carboxyl group, resulting in a peak at m/z 199.0762.

Table 4: Predicted Key Ions in ESI-MS (Negative Mode)

m/z (calculated)	Ion Formula	Description
287.0561	$[C_{15}H_{11}O_6]^-$	$[M-H]^-$ (Deprotonated Molecule)
243.0660	$[C_{14}H_{11}O_4]^-$	$[M-H - CO_2]^-$
199.0762	$[C_{13}H_{11}O_2]^-$	$[M-H - 2CO_2]^-$

Experimental Protocol: ESI-MS

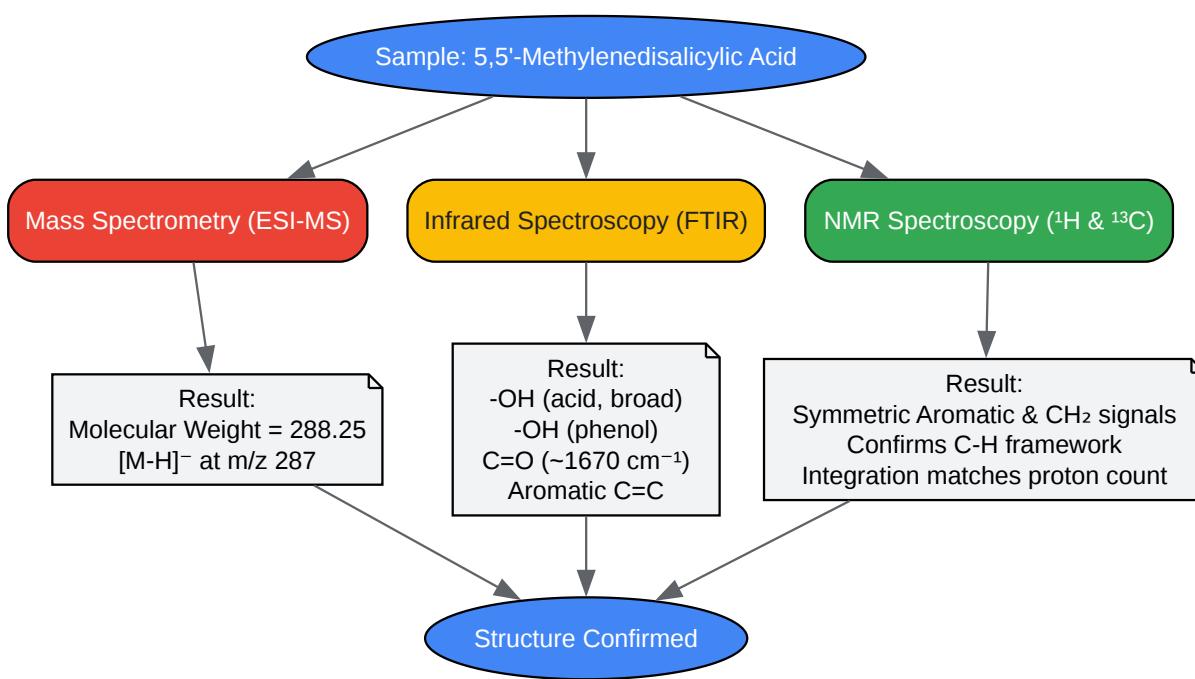
- Sample Preparation: Prepare a dilute solution of **5,5'-Methylenedisalicylic acid** (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The sample must be fully dissolved.
- Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source. The instrument is typically operated in negative ion mode to facilitate the deprotonation of the acidic carboxylic acid and phenolic groups.
- Sample Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 μ L/min) via a syringe pump.
- Ionization: A high voltage (e.g., -3 to -5 kV) is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. A heated drying gas (nitrogen) aids in

solvent evaporation.^[1]

- Ion Detection: As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (like $[M-H]^-$) are ejected and enter the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio and detected.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. True confidence in characterization comes from integrating the data from all three methods. The workflow below illustrates how these techniques synergistically confirm the structure of **5,5'-Methylenedisalicylic acid**.



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Caption: Integrated workflow for the spectroscopic characterization of MDSA.

Conclusion

The comprehensive analysis of **5,5'-Methylenedisalicylic acid** using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. Mass spectrometry

confirms the correct molecular weight. Infrared spectroscopy verifies the presence of the key carboxylic acid, phenolic, and aromatic functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. Together, these techniques provide the unambiguous data required for researchers and drug development professionals to proceed with confidence in their work.

References

- Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. *Acta Pharmaceutica*, 54(3), 177–191. [\[Link\]](#)
- Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Kintek Solution.
- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.
- Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. *Acta Pharmaceutica*, 54(3), 163–176. [\[Link\]](#)
- ResearchGate. (2009). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
- Cameron, J. M., et al. (2012). Dimethyl 5,5'-methylenebis(2-hydroxybenzoate). *Acta Crystallographica Section E: Structure Reports Online*, 68(Pt 10), o2939. [\[Link\]](#)
- Merck Index. (n.d.). **5,5'-Methylenedisalicylic Acid**. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 5,5'-methylenebis(2-hydroxybenzoic acid). Sigma-Aldrich.
- Shah, A., et al. (2014). Preparation and Characterization of Poly Metal Complexes Derived from 5,5'-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6'-Methylenebis(2-hydroxy naphthaldehyde) with Hydrazine and 4-Amino Phenyl Ether. *Asian Journal of Chemistry*, 26(18), 6055-6060. [\[Link\]](#)
- Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [\[Link\]](#)
- Balci, M. (2005). Basic ^1H - and ^{13}C -NMR Spectroscopy. Elsevier.
- Gavriliu, D., et al. (2018). A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. *Molecules*, 23(10), 2469. [\[Link\]](#)
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. *Clinical Biochemistry Reviews*, 24(1), 3–12. [\[Link\]](#)
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Table of Intensities.

- Schalley, C. A., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. *Analytical Chemistry*, 91(1), 28-44. [\[Link\]](#)
- SpectraBase. (n.d.). **5,5'-Methylenedisalicylic acid**. Wiley. [\[Link\]](#)
- ChemicalBook. (n.d.). **5,5'-Methylenedisalicylic acid(122-25-8)** IR Spectrum. ChemicalBook.
- ChemRxiv. (2021).
- SIELC Technologies. (2018). **5,5'-Methylenedisalicylic acid**. SIELC Technologies. [\[Link\]](#)
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [\[Link\]](#)
- R Discovery. (n.d.). 5-methylsalicylic Acid Research Articles. R Discovery.
- Chemistry LibreTexts. (2023).
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [\[Link\]](#)
- UCLA Chemistry. (n.d.). IR Chart. UCLA. [\[Link\]](#)

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Sources

- 1. 5,5'-Methylenedisalicylic Acid [drugfuture.com]
- 2. asianpubs.org [asianpubs.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,5"-Methylenebis(2-hydroxybiphenyl-3-carboxylic acid) | C27H20O6 | CID 17748269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
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